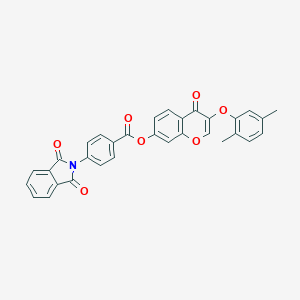
3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a synthetic compound that has gained considerable attention in the field of medicinal chemistry and drug discovery. The compound is a potent inhibitor of several enzymes and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves the inhibition of target enzymes through binding to their active sites. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinases and histone deacetylases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target enzyme inhibited. The compound has been shown to modulate several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, the compound has shown anti-inflammatory and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate in lab experiments include its potency and selectivity as an enzyme inhibitor. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of using the compound in lab experiments include its complex synthesis and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
For research on 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate include the development of more potent and selective inhibitors of target enzymes. Additionally, the compound's potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases warrant further investigation. The optimization of the compound's pharmacokinetic properties and the development of suitable delivery systems are also areas of future research.
Méthodes De Synthèse
The synthesis of 3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves several steps, including the condensation of 2,5-dimethylphenol with 4-chloro-3-nitrobenzoic acid, followed by reduction and cyclization to form the chromenone ring. The isoindoline ring is then synthesized through the reaction of phthalic anhydride with 2-aminobenzoic acid, followed by cyclization with the chromenone ring.
Applications De Recherche Scientifique
3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has been extensively studied for its potential therapeutic applications. The compound has shown promising results as an inhibitor of several enzymes, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
Formule moléculaire |
C32H21NO7 |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
[3-(2,5-dimethylphenoxy)-4-oxochromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C32H21NO7/c1-18-7-8-19(2)26(15-18)40-28-17-38-27-16-22(13-14-25(27)29(28)34)39-32(37)20-9-11-21(12-10-20)33-30(35)23-5-3-4-6-24(23)31(33)36/h3-17H,1-2H3 |
Clé InChI |
MRHLAQQHAGBSLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-benzyl-N-methyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284616.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B284618.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![N-(sec-butyl)-N'-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284633.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
